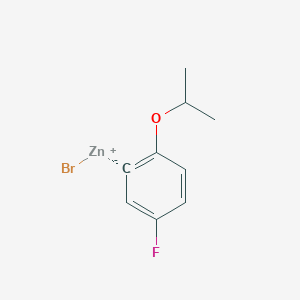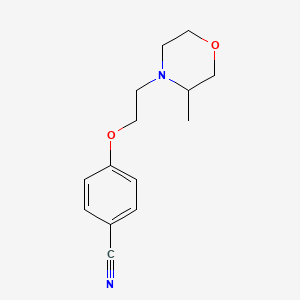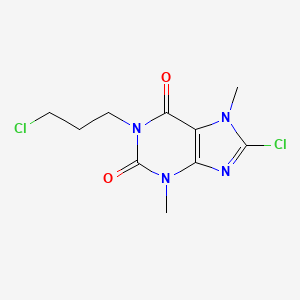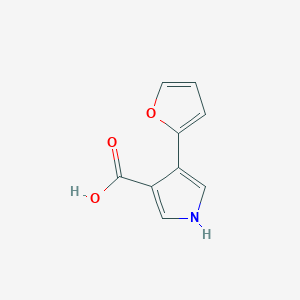
4-(furan-2-yl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(furan-2-yl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused to a pyrrole ring, with a carboxylic acid group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the condensation of furan-2-carbaldehyde with pyrrole-3-carboxylic acid under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-(furan-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the furan or pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted furan and pyrrole derivatives.
科学的研究の応用
4-(furan-2-yl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 4-(furan-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
Furan-2-carboxylic acid: A simpler compound with a furan ring and a carboxylic acid group.
Pyrrole-3-carboxylic acid: A compound with a pyrrole ring and a carboxylic acid group.
2-(furan-2-yl)pyrrole: A compound with a furan ring fused to a pyrrole ring without the carboxylic acid group.
Uniqueness
4-(furan-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of both furan and pyrrole rings, along with a carboxylic acid group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
4-(furan-2-yl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-5,10H,(H,11,12) |
InChIキー |
APFSDBYQIKDVJM-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=CNC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


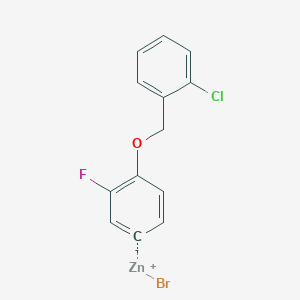
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)

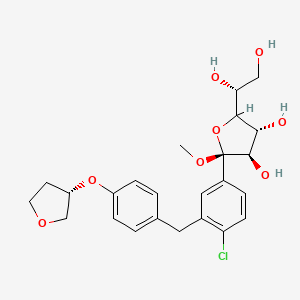
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)

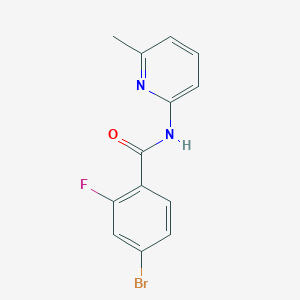
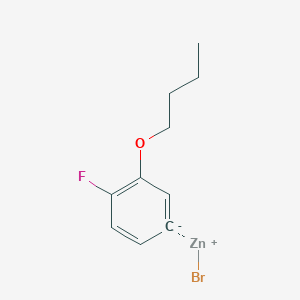
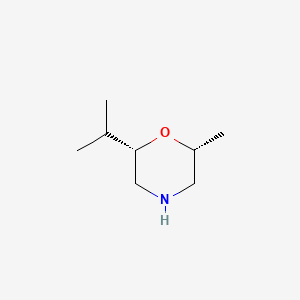

![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)
